molecular formula C13H8Cl3FN2 B11475054 1-[(2-Fluorophenyl)methylidene]-2-(2,4,6-trichlorophenyl)hydrazine

1-[(2-Fluorophenyl)methylidene]-2-(2,4,6-trichlorophenyl)hydrazine

Cat. No.: B11475054
M. Wt: 317.6 g/mol
InChI Key: JYCHIHLFBFEOOP-CNHKJKLMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1E)-1-[(2-FLUOROPHENYL)METHYLIDENE]-2-(2,4,6-TRICHLOROPHENYL)HYDRAZINE is an organic compound that belongs to the class of hydrazones This compound is characterized by the presence of a fluorophenyl group and a trichlorophenyl group attached to a hydrazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1E)-1-[(2-FLUOROPHENYL)METHYLIDENE]-2-(2,4,6-TRICHLOROPHENYL)HYDRAZINE typically involves the condensation reaction between 2-fluorobenzaldehyde and 2,4,6-trichlorophenylhydrazine. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or recrystallization.

Chemical Reactions Analysis

Types of Reactions

(1E)-1-[(2-FLUOROPHENYL)METHYLIDENE]-2-(2,4,6-TRICHLOROPHENYL)HYDRAZINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone group to hydrazine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives.

Scientific Research Applications

(1E)-1-[(2-FLUOROPHENYL)METHYLIDENE]-2-(2,4,6-TRICHLOROPHENYL)HYDRAZINE has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It may be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of (1E)-1-[(2-FLUOROPHENYL)METHYLIDENE]-2-(2,4,6-TRICHLOROPHENYL)HYDRAZINE involves its interaction with molecular targets such as enzymes or receptors. The compound can form covalent bonds with these targets, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

  • (1E)-1-[(2-CHLOROPHENYL)METHYLIDENE]-2-(2,4,6-TRICHLOROPHENYL)HYDRAZINE
  • (1E)-1-[(2-BROMOPHENYL)METHYLIDENE]-2-(2,4,6-TRICHLOROPHENYL)HYDRAZINE

Uniqueness

(1E)-1-[(2-FLUOROPHENYL)METHYLIDENE]-2-(2,4,6-TRICHLOROPHENYL)HYDRAZINE is unique due to the presence of the fluorophenyl group, which imparts distinct electronic and steric properties compared to its chloro- and bromo- analogs. These differences can influence the compound’s reactivity and biological activity, making it a valuable subject of study in various research fields.

Properties

Molecular Formula

C13H8Cl3FN2

Molecular Weight

317.6 g/mol

IUPAC Name

2,4,6-trichloro-N-[(E)-(2-fluorophenyl)methylideneamino]aniline

InChI

InChI=1S/C13H8Cl3FN2/c14-9-5-10(15)13(11(16)6-9)19-18-7-8-3-1-2-4-12(8)17/h1-7,19H/b18-7+

InChI Key

JYCHIHLFBFEOOP-CNHKJKLMSA-N

Isomeric SMILES

C1=CC=C(C(=C1)/C=N/NC2=C(C=C(C=C2Cl)Cl)Cl)F

Canonical SMILES

C1=CC=C(C(=C1)C=NNC2=C(C=C(C=C2Cl)Cl)Cl)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.